Clometacin
Description
Historical Context of Clometacin Development and Regulatory Withdrawal
This compound, developed by Roussel-UCLAF, was first introduced as an analgesic drug in France in 1977 under the trade name Dupéran. chemeo.comncats.io However, its time on the market was short-lived. By 1987, all preparations containing this compound were withdrawn due to significant concerns about its hepatotoxicity. chemeo.comncats.io
Subsequent research and case reports detailed the severe liver damage associated with this compound use. A notable study described the clinical, biochemical, and histopathological features of 30 cases of this compound-induced hepatitis. nih.gov The study revealed a significant female predominance (29:1) and that the hepatitis was highly cytolytic with high transaminase levels. nih.gov Liver biopsies in these cases showed features of acute hepatitis with centrilobular necrosis or chronic aggressive hepatitis. nih.gov In some instances, the liver damage was severe, leading to fatalities. One report documented two deaths among six cases of liver damage following treatment with the drug. ncats.io Another case study highlighted a patient who, after resuming this compound intake, died with jaundice and ascites. nih.gov The hepatotoxicity was often characterized by the presence of giant multinucleated hepatocytes and was linked to autoimmune-like reactions, with a high prevalence of anti-actin cable antibodies found in affected patients. nih.govnih.gov These findings underscored the serious risks associated with the compound, leading to its permanent removal from clinical use.
This compound's Classification within Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID). chemeo.comncats.io NSAIDs are a broad class of drugs that reduce pain, fever, and inflammation. This compound, like other NSAIDs, exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923). ebi.ac.uk
This compound is structurally an indomethacin (B1671933) derivative and belongs to the class of indoleacetic acids. chemeo.comnih.gov Its chemical name is 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid. nih.gov The core of its structure is an indole (B1671886) ring, which is a common feature among this class of NSAIDs.
The relationship between this compound and indomethacin is evident in their chemical structures. Both share the same molecular formula (C19H16ClNO4) and molecular weight. nih.govnih.gov The key difference lies in the point of attachment of the acetic acid side chain to the indole nucleus. In indomethacin, the acetic acid group is attached at the 3-position of the indole ring, whereas in this compound, it is attached to the nitrogen atom at the 1-position. nih.govnih.gov This seemingly minor structural alteration has significant implications for the compound's biological activity and safety profile.
Indoleacetic acid itself is a phytohormone of the auxin class and serves as the foundational structure for many synthetic derivatives, including these NSAIDs. solubilityofthings.comwikipedia.org The addition of various functional groups to the indoleacetic acid scaffold allows for the modulation of pharmacological properties.
Chemical Properties Data
Below are interactive data tables detailing the chemical properties of this compound, Indomethacin, and Indoleacetic Acid.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | nih.gov |
| Molecular Formula | C19H16ClNO4 | nih.govmedkoo.com |
| Molecular Weight | 357.79 g/mol | medkoo.comdrugcentral.org |
| CAS Number | 25803-14-9 | nih.gov |
| Melting Point | 242 °C | drugfuture.com |
| Appearance | White powder | drugfuture.com |
Table 2: Chemical Properties of Indomethacin
| Property | Value | Source |
| IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | nih.gov |
| Molecular Formula | C19H16ClNO4 | nih.gov |
| Molecular Weight | 357.79 g/mol | chemicalbook.com |
| CAS Number | 53-86-1 | nih.gov |
| Melting Point | 158-162 °C | chemicalbook.com |
| Appearance | White or slightly yellow crystalline powder | chemicalbook.com |
Table 3: Chemical Properties of Indole-3-acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(1H-indol-3-yl)acetic acid | solubilityofthings.com |
| Molecular Formula | C10H9NO2 | solubilityofthings.comchemicalbook.com |
| Molecular Weight | 175.18 g/mol | nih.gov |
| CAS Number | 87-51-4 | chemicalbook.com |
| Melting Point | 165-169 °C | chemicalbook.com |
| Appearance | Colorless to pale yellow crystalline solid | solubilityofthings.com |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-18(19(24)12-3-5-13(20)6-4-12)15-8-7-14(25-2)9-16(15)21(11)10-17(22)23/h3-9H,10H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMZLCLHHVYDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048827 | |
| Record name | Clometacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25803-14-9 | |
| Record name | Clometacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25803-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clometacin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025803149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clometacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clometacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9M34YK25C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Investigations of Clometacin
Molecular Mechanism of Action
The primary mechanism through which Clometacin exerts its effects is by interfering with the synthesis of prostaglandins (B1171923), which are key mediators of inflammation.
This compound is established as an efficient inhibitor of cyclooxygenase (COX) enzymes. nih.gov These enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into an intermediate compound, prostaglandin (B15479496) H2 (PGH2). nih.govvanderbilt.eduwikipedia.org This step is the rate-limiting stage in the biosynthesis of various prostanoids, including prostaglandins and thromboxanes. vanderbilt.edu By blocking the COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules. nih.govnih.gov
The anti-inflammatory action of this compound is rooted in its inhibition of the COX-1 and COX-2 pathways. nih.gov These enzymes convert arachidonic acid into prostaglandin H2 (PGH2). nih.gov Subsequently, PGH2 serves as a substrate for various tissue-specific synthases that produce different prostaglandins. wikipedia.orgnih.gov One such enzyme is Prostaglandin-H2 D-isomerase, which specifically catalyzes the conversion of PGH2 into prostaglandin D2 (PGD2). drugbank.comresearchgate.net
This compound's mechanism involves inhibiting the COX enzymes, thereby preventing the formation of PGH2. nih.gov This upstream inhibition means that the substrate required by Prostaglandin-H2 D-isomerase is significantly depleted. While direct inhibition of Prostaglandin-H2 D-isomerase by this compound has not been specifically documented, its action on COX effectively suppresses the entire downstream cascade, including the production of PGD2.
The inhibition of COX by this compound has a direct and measurable impact on the synthesis of prostaglandins and other related inflammatory mediators. nih.gov Prostaglandins are potent lipid compounds that contribute to the cardinal signs of inflammation, such as redness, swelling, and pain. nih.gov
A study conducted in healthy human subjects demonstrated that treatment with this compound led to a significant reduction in the urinary excretion of several key prostanoids. nih.gov The findings from this research are summarized in the table below.
| Prostanoid (Measured as Urinary Metabolite) | Percentage Reduction after this compound Treatment | Role in Inflammation and Physiology |
| Prostaglandin E2 (PGE2) | 61.2% | A key mediator of inflammation, pain, and fever. nih.gov |
| Prostaglandin F2 alpha (PGF2α) | 41.2% | Involved in uterine contraction and can act as a pro-inflammatory agent. |
| 6-keto-Prostaglandin F1α (metabolite of PGI2/Prostacyclin) | 59.0% | PGI2 is a vasodilator and inhibits platelet aggregation. nih.gov |
| Thromboxane (B8750289) B2 (metabolite of Thromboxane A2) | 42.0% | Thromboxane A2 promotes platelet aggregation and vasoconstriction. nih.gov |
These results clearly indicate that this compound is a potent inhibitor of prostaglandin biosynthesis, which is central to its pharmacological effects. nih.gov
Cyclooxygenase (COX) Inhibition
Protein Binding Studies
The interaction of drugs with plasma proteins is a critical determinant of their distribution and availability in the body. nih.govmetabolomics.se this compound has been shown to interact significantly with the primary transport protein in human blood.
In vitro studies using equilibrium dialysis have demonstrated that this compound binds extensively to Human Serum Albumin (HSA), the most abundant protein in blood plasma. nih.gov At therapeutic concentrations, the binding of this compound to HSA is approximately 99%. nih.gov This high degree of protein binding means that only a small fraction of the drug is free (unbound) in the circulation to exert its pharmacological effects at any given time.
The binding is characterized by a high capacity, with multiple binding sites identified on the albumin molecule. nih.gov The key parameters of this interaction are detailed in the following table.
| Binding Parameter | Value | Description |
| Percentage Bound | 99% | The fraction of this compound bound to HSA at therapeutic levels. nih.gov |
| Association Constant (K) | 2.7 x 10⁴ M⁻¹ | Represents the affinity of the drug for the primary, high-affinity binding sites. nih.gov |
| Number of High-Affinity Sites (n) | 8 | The number of primary sites on an HSA molecule where this compound can bind. nih.gov |
| Non-saturable Binding (nK) | 4200 M⁻¹ | Characterizes a secondary, lower-affinity, non-saturable binding phenomenon. nih.gov |
This strong and extensive binding to HSA is a crucial feature of this compound's pharmacokinetic profile. nih.gov
Due to its high affinity for HSA, this compound can compete with other drugs for the same binding sites. nih.gov Research has shown that this compound is capable of displacing several other acidic drugs from their binding sites on the HSA molecule. Conversely, the binding of this compound to HSA can also be reduced by the presence of these same drugs. nih.gov
This mutual displacement has been observed with several clinically important medications, including:
Indomethacin (B1671933): Another non-steroidal anti-inflammatory drug. nih.gov
Warfarin: An anticoagulant. nih.gov
Clofibrate: A lipid-lowering agent (studied as its active metabolite, chlorophenoxyisobutyrate). nih.gov
Salicylic Acid: The active metabolite of aspirin. nih.gov
The interaction between these drugs at the protein binding level is significant because the displacement of a highly protein-bound drug can lead to a transient increase in its free, active concentration in the plasma. nih.govnih.gov This can potentially alter the drug's therapeutic effect and pharmacokinetics. nih.gov The study by Zini et al. confirmed that this compound inhibited the binding of all these listed drugs to HSA. nih.gov
Toxicological Studies and Elucidation of Adverse Reaction Mechanisms
Hepatic Toxicity (Clometacin-Induced Hepatitis) this compound has been identified as a cause of drug-induced liver injury (DILI), specifically this compound-induced hepatitis. This adverse reaction is a significant aspect of this compound's toxicological profile.
Clinical Manifestations and Epidemiological Incidence this compound-induced hepatitis presents with a range of clinical manifestations similar to other forms of acute and chronic hepatitis. Common symptoms reported in cases of this compound-induced hepatitis include jaundice, fatigue, and weight loss. Less common but also observed symptoms include edema, ascites, and palmar erythema.nih.govHematologic abnormalities such as thrombopenia have been noted in a significant percentage of cases.nih.govRenal failure, typically with a benign course, has also been reported in some patients.nih.govnih.gov
Biochemical indicators of liver damage in this compound-induced hepatitis often show a pattern of hepatocellular injury, characterized by elevated transaminases, which can be highly cytolytic. nih.govnih.gov Cholestatic or mixed patterns have also been observed. nih.gov Hypoprothrombinemia, indicating impaired liver synthetic function, has been reported in a subset of patients and has been associated with increased mortality. nih.gov Hypergammaglobulinemia, particularly elevated IgG levels, is frequently observed, and autoantibodies, such as antinuclear antibodies and anti-smooth muscle antibodies (specifically of the anti-actin cable type), are present in a notable percentage of cases. nih.govnih.gov
Histopathological examination of liver biopsies from patients with this compound-induced hepatitis has revealed acute hepatitis, often with predominant centrilobular necrosis, and chronic active hepatitis, sometimes progressing to fibrosis and cirrhosis. nih.govnih.gov
Epidemiological data on this compound-induced hepatitis indicate a notable female predominance among affected individuals. nih.govnih.gov While specific comprehensive epidemiological incidence rates for this compound are limited in the provided search results, DILI in general is a significant cause of acute liver failure and a reason for drug withdrawal. nih.goveasl.eu
Table 1: Clinical and Biochemical Features of this compound-Induced Hepatitis (Based on a Retrospective Study of 30 Cases) nih.govnih.gov
| Feature | Observation | Percentage/Frequency |
| Clinical Manifestations | ||
| Female Predominance | 29 females, 1 male | 90% |
| Jaundice | Most frequent symptom | Not specified % |
| Fatigue | Most frequent symptom | Not specified % |
| Weight Loss | Most frequent symptom | Not specified % |
| Edema | Not uncommon | Not specified % |
| Ascites | Not uncommon | Not specified % |
| Palmar Erythema | Not uncommon | Not specified % |
| Thrombopenia | Hematologic abnormality | 38% |
| Renal Failure | Present in 1/4 of cases (benign course) | 25% |
| Biochemical Findings | ||
| Hepatitis Pattern | Hepatocellular (cytolytic) | ~75% |
| Cholestatic | ~25% | |
| Hypergammaglobulinemia | Higher than 18 g/l | 73% |
| Increased IgG | Predominant increase | 80% |
| Hypoprothrombinemia | Below 50% | 1 out of 6 cases |
| Autoantibodies | Antinuclear or anti-smooth muscle antibodies | 60% |
| Anti-actin cable antibodies | Detected (titre 1/80 to 1/2, 560) | 19 cases |
Immunopathological Mechanisms of Liver Damage Evidence strongly suggests that this compound-induced hepatitis has an immunological basis, akin to autoimmune drug-induced hepatitis.nih.govnih.govThe immunopathological mechanisms involve a cascade of events triggered by the drug or its metabolites.smw.chmdpi.com
Detection and Significance of Anti-Actin Cable Antibodies and Other Autoantibodies
This compound-induced hepatitis has been characterized by the presence of various autoantibodies. Notably, anti-smooth muscle antibodies of the anti-actin cable type have been detected in a significant proportion of patients with this compound-induced liver injury. nih.govtandfonline.com These antibodies target actin, a major component of the cytoskeleton. In addition to anti-actin cable antibodies, anti-nuclear antibodies have also been observed in cases of this compound-induced hepatitis, sometimes in association with anti-actin cable antibodies. nih.govtandfonline.com The presence of these autoantibodies suggests an immune-mediated component in the pathogenesis of this compound-induced liver damage. nih.govtandfonline.comnih.gov
Research findings on autoantibody detection in this compound-induced hepatitis:
| Autoantibody Type | Detection Rate | Titre Range (Anti-actin cable) | Associated with Anti-nuclear Antibodies |
| Anti-smooth muscle (Anti-actin cable) | 19 out of 30 cases nih.govtandfonline.com | 1/80 to 1/2,560 nih.govtandfonline.com | Yes, in 14 cases nih.govtandfonline.com |
| Anti-nuclear antibodies | 16 out of 30 cases nih.govtandfonline.com | Not specified | Yes, in 14 cases nih.govtandfonline.com |
| Anti-mitochondria antibodies | Absent nih.gov | Not applicable | Not applicable |
| Anti-microsomes antibodies | Absent nih.gov | Not applicable | Not applicable |
Correlation with Autoimmune Hepatitis Phenotypes
The clinical, biochemical, histopathological, and immunological features observed in this compound-induced hepatitis show similarities to those of autoimmune chronic active hepatitis, also known as lupoid hepatitis. nih.govtandfonline.com These similarities include highly cytolytic hepatitis with elevated transaminases, hypergammaglobulinemia (specifically increased IgG), and the presence of autoantibodies like anti-smooth muscle and anti-nuclear antibodies. nih.govtandfonline.comnih.gov Histopathological examination of liver biopsies from patients with this compound-induced hepatitis has revealed acute hepatitis with predominant centrilobular necrosis and, in some cases, chronic aggressive hepatitis with fibrosis or cirrhotic changes. nih.govtandfonline.comnih.gov The resemblance to autoimmune hepatitis phenotypes suggests that this compound may trigger or mimic features of this spontaneous autoimmune disorder. nih.govtandfonline.comnih.gov
Data on histological findings in this compound-induced hepatitis:
| Histological Finding | Frequency (out of 25 biopsies) |
| Acute hepatitis | 17 nih.govtandfonline.com |
| Chronic aggressive hepatitis | 8 nih.govtandfonline.com |
| Concomitant cirrhotic changes | 1 (within chronic aggressive) nih.govtandfonline.com |
Cellular and Molecular Pathways Leading to Hepatocyte Dysfunction and Death
The cellular and molecular mechanisms underlying this compound-induced hepatotoxicity are complex and may involve multiple pathways leading to hepatocyte dysfunction and death. While the exact mechanisms are not fully elucidated, research in drug-induced liver injury in general points to several potential contributing factors, including oxidative stress, mitochondrial dysfunction, endoplasmic reticulum stress, and alterations in bile acid homeostasis. nih.govnih.govmdpi.comexplorationpub.commdpi.com
Induction of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a common mechanism implicated in drug-induced liver injury. nih.govexplorationpub.comdntb.gov.ua Drugs and their reactive metabolites can increase ROS accumulation through various mechanisms, leading to damage to cellular components like DNA, proteins, lipids, and enzymes. nih.gov Depletion of glutathione (B108866) (GSH), a key antioxidant, can exacerbate oxidative stress. nih.gov While specific studies detailing this compound's direct induction of oxidative stress were not prominently found, oxidative stress is a recognized pathway in the broader context of drug-induced hepatotoxicity that shares features with this compound-induced injury. nih.govmedscape.com
Disruption of Mitochondrial Function and Bioenergetics
Mitochondria are critical organelles for energy production and cellular homeostasis, and their dysfunction is a significant factor in drug-induced liver injury. mdpi.commagtechjournal.commdpi.com Drug-mediated mitochondrial toxicity can occur directly or indirectly through metabolites, leading to impaired oxidative phosphorylation, ATP depletion, increased ROS production, and initiation of cell death pathways. nih.govmdpi.commdpi.com Mitochondrial damage can trigger both apoptosis and necrosis in hepatocytes. nih.govresearchgate.net Although direct evidence linking this compound specifically to mitochondrial disruption was not extensively detailed in the search results, mitochondrial dysfunction is a plausible mechanism given the observed hepatotoxicity and its potential immune-mediated nature, as mitochondrial damage can contribute to initiating immune responses. nih.gov
Endoplasmic Reticulum (ER) Stress Response Activation
The endoplasmic reticulum (ER) is involved in protein folding, lipid synthesis, and calcium homeostasis. Perturbations in ER function can lead to the accumulation of unfolded or misfolded proteins, triggering the ER stress response. explorationpub.commdpi.com Severe or prolonged ER stress can activate pro-apoptotic pathways. explorationpub.commdpi.com ER stress is implicated in various forms of drug-induced liver injury, often linked to oxidative stress and calcium dysregulation. nih.govexplorationpub.commdpi.com While a direct link between this compound and ER stress was not specifically highlighted, ER stress is a known cellular stress response that can contribute to hepatocyte dysfunction and death in the context of drug toxicity. nih.govnih.govexplorationpub.commdpi.comresearchgate.net
Potential Alterations in Bile Acid Homeostasis (e.g., Bile Salt Export Pump Inhibition)
Bile acids play crucial roles in digestion and are also signaling molecules. Maintaining bile acid homeostasis is essential for liver health. xiahepublishing.comzlb.denih.gov Disruption of this homeostasis, such as through inhibition of bile acid transporters like the Bile Salt Export Pump (BSEP), can lead to the accumulation of potentially toxic bile acids in hepatocytes, causing cholestasis and liver injury. xiahepublishing.comnih.govwur.nl BSEP inhibition has been identified as a risk factor for cholestasis and is recognized as a molecular initiating event in adverse outcome pathways leading to cholestasis. wur.nl While the search results did not provide specific data on this compound's effects on bile acid homeostasis or BSEP inhibition, alterations in bile acid transport mechanisms represent a potential pathway contributing to drug-induced liver injury, particularly in cases with a cholestatic component, although this compound-induced hepatitis is primarily described as cytolytic with little or no cholestasis. nih.govtandfonline.comnih.gov
Histopathological Features of this compound-Associated Liver Injury
This compound-induced liver injury can manifest with various histopathological features. Studies have described both acute and chronic forms of hepatitis associated with this compound exposure. In cases of acute hepatitis, predominant centrilobular necrosis has been observed nih.gov. Chronic active hepatitis with fibrosis, including progression to cirrhosis, has also been reported in some patients nih.govnih.gov.
Histological examination of liver biopsy specimens from patients with this compound-induced hepatitis has shown features akin to autoimmune chronic active hepatitis, also known as lupoid hepatitis nih.gov. These features can include significant cytolytic activity with high transaminase levels and often little to no cholestasis nih.gov. Increased gamma-globulin levels, particularly IgG, are frequently noted nih.govnih.gov. The presence of autoantibodies, such as anti-actin cable antibodies and anti-nuclear antibodies, has been detected in a significant percentage of cases, further supporting an autoimmune-like presentation nih.gov.
One study noted that giant multinucleated hepatocytes, while present in some cases of drug-induced liver injury, did not show ultrastructural abnormalities in a case linked to this compound, suggesting they might represent regenerative rather than degenerative cells xiahepublishing.com.
Renal Toxicity (this compound-Induced Nephropathy)
This compound has been associated with renal toxicity, leading to conditions such as acute renal failure and nephropathy nih.gov. Renal involvement, though not always frequent, has been observed during this compound therapy nih.gov.
Acute Interstitial Nephritis and Tubulonecrosis Pathogenesis
This compound-induced renal injury can present as acute interstitial nephritis (AIN) and tubulonecrosis nih.gov. The pathogenesis of drug-induced AIN, including that caused by this compound, is often linked to a hypersensitivity reaction that elicits a cellular immune response revistanefrologia.comtci-thaijo.org. This immune response leads to an interstitial infiltration of inflammatory cells in the kidney revistanefrologia.com.
In cases of this compound-induced acute interstitial nephritis, renal biopsy has shown predominant lesions of acute interstitial nephritis and tubulonecrosis nih.gov. The interstitial infiltrate can contain a significant proportion of T cells, with a predominance of cytotoxic/suppressor T cells, as well as IgA-secreting plasmocytes nih.gov. The mechanism involves a cell-mediated immune process targeting the renal tubulointerstitium revistanefrologia.comresearchgate.net. The drug or its metabolites may act as haptens or induce neo-antigen formation, making renal tubular epithelial cells targets for the immune system researchgate.net.
Tubulonecrosis, the necrosis of renal tubular epithelial cells, is another key feature observed nih.govnih.gov. This can result from various mechanisms, including direct toxicity to tubular cells or ischemic events nih.govresearchgate.net. While the exact mechanism of tubulonecrosis specifically linked to this compound requires further detailed study, it is a recognized pathological finding in this compound-associated renal injury nih.gov.
Immunological Contributions to Renal Injury (Cell-Mediated Immunity)
Cell-mediated immunity plays a significant role in this compound-induced renal injury, particularly in the development of acute interstitial nephritis revistanefrologia.comnih.govscribd.com. Evidence for a cell-mediated immune mechanism includes the presence of a characteristic cellular infiltrate in the renal interstitium, consisting of T lymphocytes, monocytes, plasma cells, and eosinophils revistanefrologia.comnih.gov.
Studies have demonstrated that pre-incubation of a patient's peripheral blood lymphocytes with this compound can lead to increased sensitivity to interleukin 2 and a positive syngeneic mixed lymphocyte culture, further supporting a cell-mediated immune response nih.gov. This immune reaction can lead to damage to the renal tubulointerstitium revistanefrologia.comresearchgate.net. Renal interstitial dendritic cells and renal tubular epithelial cells are thought to play a role in propagating this immunologic injury by processing and presenting antigens to effector T cells researchgate.net.
Impact on Renal Prostaglandin (B15479496) Synthesis and Regulation of Renal Blood Flow
This compound, being an analgesic with a structure similar to indomethacin (B1671933) nih.gov, is expected to exert effects on prostaglandin synthesis. Nonsteroidal anti-inflammatory drugs (NSAIDs) like this compound are known to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) nih.govmedsafe.govt.nz.
In healthy subjects, this compound has been shown to be an efficient cyclooxygenase inhibitor nih.gov. Studies have demonstrated that this compound treatment reduces the urinary excretion of various prostaglandins, including PGE2, PGF2 alpha, 6-keto F1 alpha (a stable metabolite of prostacyclin), and thromboxane (B8750289) B2 nih.gov. This inhibition of renal prostaglandin synthesis can impact the regulation of renal blood flow nih.govmedsafe.govt.nz.
Renal prostaglandins, particularly vasodilatory prostaglandins like prostacyclin, play a vital role in maintaining renal blood flow and glomerular filtration rate (GFR), especially in conditions where renal perfusion might be compromised medsafe.govt.nzfrontiersin.org. By inhibiting prostaglandin synthesis, this compound can impair this autoregulatory mechanism nih.govmedsafe.govt.nz. This impaired regulation of renal blood flow due to decreased prostaglandin synthesis is considered one of the possible mechanisms contributing to this compound-induced renal failure nih.gov. Caution is advised when administering this compound to patients at risk of developing renal failure during treatment with a cyclooxygenase inhibitor nih.gov.
Table 1: Histopathological Features of this compound-Associated Liver Injury
| Feature | Description | Reference(s) |
| Acute Hepatitis | Observed in some cases. | nih.govnih.gov |
| Centrilobular Necrosis | Predominant feature in acute hepatitis. | nih.gov |
| Chronic Active Hepatitis | Observed in some cases, can progress to fibrosis and cirrhosis. | nih.govnih.gov |
| Fibrosis | Present in chronic active hepatitis. | nih.govnih.gov |
| Cirrhosis | Can develop in cases of chronic active hepatitis. | nih.govnih.gov |
| Cytolytic Activity | High levels of transaminases. | nih.gov |
| Cholestasis | Often little to none. | nih.gov |
| Giant Multinucleated Hepatocytes | Observed, may be regenerative. | xiahepublishing.com |
| Inflammatory Infiltrate | Includes mononuclear cells, lymphocytes, eosinophils (similar to AIH). | nih.govwjgnet.com |
| Autoantibodies | Anti-actin cable antibodies, anti-nuclear antibodies frequently detected. | nih.gov |
Table 2: Histopathological Features and Cellular Infiltrate in this compound-Associated Acute Interstitial Nephritis
| Feature | Description | Reference(s) |
| Acute Interstitial Nephritis | Predominant lesion in this compound-induced renal injury. | nih.govrevistanefrologia.com |
| Tubulonecrosis | Observed alongside interstitial nephritis. | nih.gov |
| Interstitial Edema | Hallmark feature of drug-induced AIN. | researchgate.net |
| Interstitial Inflammation | Hallmark feature of drug-induced AIN. | researchgate.net |
| Cellular Infiltrate | Predominantly mononuclear cells, T lymphocytes (CD4+), plasma cells, eosinophils. | nih.govrevistanefrologia.comnih.govresearchgate.net |
| Tubulitis | Inflammation of renal tubules. | researchgate.net |
| Tubular Injury | Damage to renal tubular cells. | researchgate.net |
Table 3: Impact on Renal Prostaglandin Synthesis
| Prostaglandin/Metabolite | Effect of this compound | Observed Reduction in Urinary Excretion | Reference(s) |
| PGE2 | Inhibition | 61.2% | nih.gov |
| PGF2 alpha | Inhibition | 41.2% | nih.gov |
| 6-keto F1 alpha | Inhibition | 59% | nih.gov |
| Thromboxane B2 | Inhibition | 42% | nih.gov |
Metabolism and Pharmacokinetic Research of Clometacin
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
The ADME profile of a drug is fundamental to understanding its therapeutic action and duration. bcm.edu It describes the journey of a chemical compound from administration to elimination. For Clometacin, this profile has been investigated in both animal models and humans.
Systemic bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. Studies in humans indicate that this compound exhibits a very low fraction of unbound drug in serum, at just 0.6%. ncats.io This high degree of plasma protein binding is a critical factor influencing its distribution and availability to target tissues.
Further classification places this compound in the Biopharmaceutical Drug Disposition Classification System (BDDCS) as a Class 2 drug. drugcentral.org According to the BDDCS, Class 2 compounds are characterized by low solubility and high permeability. This profile suggests that while the drug can readily cross cell membranes, its absorption may be limited by its dissolution rate. A pharmacokinetic study on a fast-acting formulation of this compound was conducted in humans, though specific bioavailability parameters such as Cmax (maximum concentration) and Tmax (time to reach maximum concentration) are not detailed in available abstracts. nih.gov
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Classification/Note | Source |
|---|---|---|---|
| Fraction Unbound (serum) | 0.6% | Homo sapiens | ncats.io |
| BDDCS Class | 2 | Low Solubility, High Permeability | drugcentral.org |
| Molecular Weight | 357.79 g/mol | ebi.ac.uk |
| logP | 3.93 | Measure of Lipophilicity | ebi.ac.uk |
The elimination of a drug and its metabolites from the body occurs primarily through renal (urine) and biliary (bile/feces) pathways. fiveable.menih.gov Research based on studies with 14C-labeled this compound in rats shows that the drug is rapidly excreted from the body. nih.govpopline.org The elimination occurs through both urine and feces, indicating involvement of both renal and biliary systems. nih.govpopline.org While the parent drug's properties may not favor direct excretion, its metabolites, which are typically more polar, are readily eliminated. youtube.com Biliary excretion is a significant route for lipophilic compounds and their metabolites, which are transported from the liver into the bile and then into the gastrointestinal tract for elimination in the feces. fiveable.meunil.ch
Studies in healthy human subjects showed that this compound administration did not cause significant changes in creatinine (B1669602) clearance, suggesting it does not acutely impair this key measure of renal function. nih.gov
Tissue distribution describes how a drug spreads into various tissues and organs after it enters the bloodstream. For this compound, studies in rats have shown that the drug does not accumulate in tissues over the long term. nih.govpopline.org Specifically, 48 hours after administration, the compound was not detected in any of the tissues analyzed. nih.govpopline.org This lack of long-term tissue retention aligns with its rapid excretion profile. The high plasma protein binding (99.4%) also contributes to limiting its extensive distribution into tissues. ncats.io
Identification and Characterization of Metabolites
Drug metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. pharmaguideline.comwikipedia.org This process typically involves Phase I (functionalization) and Phase II (conjugation) reactions to create more water-soluble compounds that are easier to excrete. pharmacy180.comnih.gov
Research indicates that the metabolism of this compound is very limited. nih.govpopline.org In rat models, more than 85% of the administered drug is excreted in its unchanged form. nih.govpopline.org This suggests that biotransformation is a minor route of elimination for this compound.
The metabolic transformation that does occur is a Phase I oxidative reaction. nih.govpopline.orgpharmaguideline.com A single major metabolite has been identified, which accounts for 4% to 10% of the radioactivity excreted in the urine. nih.govpopline.org This metabolite was not found in the feces. nih.govpopline.org The limited metabolism is further supported by literature reviews which note a lack of information regarding the formation of reactive metabolites from this compound. washington.edu
Table 2: Metabolic Profile of this compound in Rats
| Compound | Percentage of Excreted Radioactivity | Excretion Route | Source |
|---|---|---|---|
| Unchanged this compound | >85% | Urine and Feces | nih.govpopline.org |
| Metabolite | 4-10% | Urine | nih.govpopline.org |
The process of determining the precise chemical structure of a metabolite is known as structural elucidation. taylorandfrancis.com This is a critical step in understanding biotransformation pathways and is typically achieved using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. taylorandfrancis.comnih.gov
For this compound, the primary urinary metabolite found in rats was identified and structurally elucidated as 1-(2-methyl-3-p-chlorophenylcarbinol-6-hydroxy)indol acetic acid . nih.govpopline.org The identification of this structure reveals that the metabolic process involves a hydroxylation reaction on the indole (B1671886) ring of the parent molecule, a common Phase I transformation. nih.govpopline.orgpharmacy180.com
Involvement of Drug-Metabolizing Enzymes and Transporters
The biotransformation of xenobiotics, including pharmaceutical compounds, is a complex process orchestrated by a variety of drug-metabolizing enzymes and transporters. These proteins are critical in determining the pharmacokinetic profile, efficacy, and potential for drug-drug interactions of a given compound. In the case of this compound, research into its metabolic fate has indicated a relatively limited degree of biotransformation. nih.gov This suggests that the parent compound is the primary active agent and that its clearance is not heavily reliant on extensive metabolic conversion.
Drug metabolism is broadly categorized into Phase I and Phase II reactions. nih.govwikipedia.org Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or unmask functional groups, typically rendering the molecule more polar. openanesthesia.orgnih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to further increase water solubility and facilitate excretion. nih.gov This process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). xenotech.comlibretexts.org
While specific transporters involved in the disposition of this compound have not been extensively detailed in available research, the general principles of pharmacokinetics suggest that transporters would be involved in its absorption, distribution, and excretion.
Cytochrome P450 (CYP) Isoform Contributions
The Cytochrome P450 system is a critical family of enzymes responsible for the oxidative metabolism of a vast number of drugs. openanesthesia.orgnih.gov These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are the primary drivers of Phase I metabolism in the liver. nih.gov The activity of these isoforms can be influenced by genetic polymorphisms, co-administered drugs, and other factors, leading to inter-individual variability in drug response. nih.gov
In the context of this compound, studies have shown that its metabolism is not extensive. Research in rat models has demonstrated that a significant portion of the administered dose, over 85%, is excreted as the unchanged parent drug. nih.gov This low level of metabolism suggests that this compound is not a major substrate for the CYP450 enzyme system.
A single metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, has been detected in the urine of rats treated with this compound, accounting for 4 to 10% of the excreted radioactivity. nih.gov The formation of this hydroxylated metabolite points towards a potential, albeit minor, role for a CYP-mediated reaction. Hydroxylation is a hallmark of CYP450 activity. mdpi.com However, the specific CYP isoform or isoforms responsible for this transformation of this compound have not been identified in published research. In vitro studies using human liver microsomes, a standard method to elucidate the contribution of specific CYP enzymes, would be necessary to definitively characterize the role of this enzyme family in this compound metabolism in humans. nih.govresearchgate.netnih.govdls.comnuvisan.com
Table 1: Summary of Potential CYP Involvement in this compound Metabolism
| Feature | Finding | Implication |
| Extent of Metabolism | Limited, with >85% of the drug excreted unchanged in rats. nih.gov | This compound is likely not a significant substrate for extensive CYP-mediated metabolism. |
| Metabolite Formation | Formation of a hydroxylated metabolite. nih.gov | Suggests a minor role for a CYP isoform in the metabolic pathway. |
| Identified CYP Isoforms | No specific CYP isoforms have been identified in the metabolism of this compound. | The precise contribution of the CYP system remains to be elucidated. |
Glucuronidation and Other Conjugation Reactions
Glucuronidation is a major Phase II metabolic pathway, where UDP-glucuronosyltransferase (UGT) enzymes conjugate a glucuronic acid moiety to a substrate. xenotech.commsdmanuals.com This process significantly increases the water solubility of the compound, facilitating its elimination from the body via urine or bile. msdmanuals.com UGTs are present in various tissues, with the highest concentration in the liver. xenotech.com
The chemical structure of the identified this compound metabolite, 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, possesses a hydroxyl group, which is a potential site for glucuronidation. nih.gov Therefore, it is plausible that this metabolite could undergo further conjugation with glucuronic acid. However, studies conducted in rats did not report the presence of a glucuronide conjugate of this metabolite. nih.gov
It is important to note that the absence of evidence in this specific animal study does not entirely rule out the possibility of glucuronidation in humans or other species. The expression and activity of UGT enzymes can vary between species. youtube.com Further research, particularly in vitro studies with human liver microsomes and recombinant UGT enzymes, would be required to determine if this compound or its primary metabolite are substrates for any UGT isoforms. nih.govnih.gov
Other potential Phase II conjugation reactions include sulfation and acetylation, which also serve to increase the polarity of metabolites for excretion. mdpi.com As with glucuronidation, there is currently no direct evidence to suggest the involvement of these pathways in the metabolism of this compound.
Table 2: Potential for Conjugation Reactions in this compound Metabolism
| Conjugation Pathway | Substrate Moiety | Evidence for Involvement |
| Glucuronidation | Hydroxyl group on the primary metabolite. nih.gov | No direct evidence of glucuronide conjugate formation has been reported. nih.gov |
| Sulfation | Hydroxyl group on the primary metabolite. nih.gov | No evidence reported. |
| Acetylation | Not applicable based on the known structures. | No evidence reported. |
Chemical Synthesis and Structure Activity Relationship Sar Studies
Synthetic Methodologies for Clometacin and Analogues
The synthesis of this compound and related indole-containing compounds involves two primary stages: the construction and functionalization of the indole (B1671886) ring system itself, followed by the introduction of the characteristic side chains and acyl groups.
The indole scaffold is a privileged structure in drug discovery, and numerous methods for its synthesis have been developed. nih.gov Classical methods such as the Fischer, Bischler, and Reissert indole syntheses have been foundational. Modern synthetic chemistry offers a variety of more sophisticated and regioselective approaches.
Recent advancements include gold-catalyzed intramolecular hydroamination of terminal alkynes, which provides an efficient route to indole-1-carboxamides. rsc.org Another method involves the Sonogashira cross-coupling of iodo-indoles with terminal alkynes to produce 3-alkynylindoles, which serve as versatile building blocks for further elaboration. nih.gov The formylation of the indole ring, particularly at the C3-position, is a key functionalization step. This can be achieved through various methods, including the Vilsmeier-Haack reaction or by using reagents like N-methylaniline with a ruthenium(III) chloride catalyst. researchgate.net These formylated indoles are crucial intermediates for introducing other functional groups. researchgate.net
The specific structure of this compound, a 1-carboxymethyl-3-aroylindole, requires tailored synthetic strategies. The key steps involve the N-alkylation of the indole nitrogen with an acetic acid moiety and the C3-acylation with a substituted benzoyl group.
The introduction of the 3-aroyl group is commonly achieved via a Friedel-Crafts acylation reaction. researchgate.net This reaction typically uses a substituted benzoyl chloride (like 4-chlorobenzoyl chloride for this compound) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) or diethylaluminum chloride (Et₂AlCl). researchgate.net The reaction can be performed on a pre-functionalized indole or a protected indole derivative, such as a 1-(phenylsulfonyl)indole, followed by deprotection. researchgate.net
Alternative strategies for synthesizing the 3-aroylindole core include an uncatalyzed approach reacting nitrosoarenes with aromatic terminal ethynyl (B1212043) ketones, which yields 3-aroylindoles with high regioselectivity. scirp.org The resulting 3-aroylindole can then be N-alkylated. For instance, the alkylation of an indole with 4-(2-chloroethyl)morpholine (B1582488) has been used in the synthesis of related compounds. scirp.org Similarly, for this compound, the indole nitrogen of the 3-(4-chlorobenzoyl)-6-methoxy-2-methylindole intermediate is alkylated using an acetate (B1210297) equivalent, such as ethyl bromoacetate, followed by hydrolysis to yield the final carboxylic acid.
The synthesis of ester derivatives of related indole acetic acids, like indomethacin (B1671933), has been achieved by reacting the parent drug with various alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This functional group interconversion transforms the carboxylic acid into an ester, a common strategy in drug derivatization. nih.gov
Table 1: Selected Synthetic Methodologies for 3-Aroylindoles and Related Structures
| Method | Reactants | Reagents/Catalysts | Product Type | Reference |
| Friedel-Crafts Acylation | Indole, Substituted Benzoyl Chloride | Et₂AlCl or AlCl₃ | 3-Aroylindole | researchgate.net |
| Nitrosoarene-Alkynone Annulation | Nitrosoarene, Aromatic Terminal Ethynyl Ketone | None (Uncatalyzed) | 3-Aroylindole | scirp.org |
| Palladium-Catalyzed Acylation | Free (N-H) Indole, Nitrile | Pd(OAc)₂/2,2'-bipyridine, d-(+)-camphorsulfonic acid | 3-Acylindole | researchgate.net |
| N-Alkylation/Esterification | Indomethacin, Alkyl Halide | K₂CO₃, THF | Indomethacin Ester Derivative | nih.gov |
Structure-Activity Relationship (SAR) Investigations
SAR studies are crucial for optimizing the therapeutic properties of a lead compound. For this compound and its analogues, these investigations focus on how modifying substituents on the indole ring and the aroyl moiety, as well as the position of the acetic acid side chain, influences pharmacological activity.
The pharmacological profile of indole-based NSAIDs is highly dependent on the nature and position of various substituents.
Substituents on the Aroyl Ring: In a series of indole Schiff base derivatives synthesized from 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide, substitutions on the phenyl ring significantly impacted anti-inflammatory activity. nih.gov Compounds with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl groups showed the highest activity, while a 2-methoxyphenyl substitution resulted in minimal activity. nih.gov This indicates that both the electronic nature and the substitution pattern on this ring are critical for biological function. For this compound, the para-chloro substituent on the benzoyl ring is a key feature shared with its parent compound, indomethacin. ncats.ionih.gov
Substituents on the Indole Ring: The 6-methoxy group on the indole ring of this compound is also present in indomethacin. ncats.io Research on other 3-aroylindoles has shown that substituents on the indole core, such as methoxy (B1213986) groups, can influence activity. For instance, in a study of 3-aroylindoles as anticancer agents, various substitutions at the 4-, 6-, and 7-positions of the indole were explored, revealing that these modifications significantly affect biological outcomes like tubulin polymerization inhibition. amazonaws.com
The 2-Methyl Group: The methyl group at the 2-position of the indole ring in this compound is also conserved from indomethacin. ncats.io This group is important for maintaining the conformational rigidity of the molecule, which can influence its binding to target enzymes like cyclooxygenase (COX).
Table 2: Influence of Substituent Variation on Anti-inflammatory Activity of Indole Derivatives
| Parent Scaffold | Substituent(s) | Observed Activity | Reference |
| Indole Schiff Base | 3-Nitrophenyl | Maximum activity | nih.gov |
| Indole Schiff Base | 3,4-Dimethoxyphenyl | Maximum activity | nih.gov |
| Indole Schiff Base | 2,4,5-Trimethoxyphenyl | Maximum activity | nih.gov |
| Indole Schiff Base | 2-Methoxyphenyl | Minimum activity | nih.gov |
| Indole Schiff Base | 2-Nitrophenyl | >50% inhibition | nih.gov |
| Indole Schiff Base | 2,4-Dichlorophenyl | >50% inhibition | nih.gov |
The position of the acetic acid side chain on the indole ring is a critical determinant of biological activity. This compound is an indol-1-ylacetic acid derivative. nih.gov Its structural relative, indole-3-acetic acid (IAA), is a well-known plant hormone (auxin) and has also been investigated for its own anti-inflammatory and antioxidant properties. mdpi.comfrontiersin.org
In the context of NSAIDs, the placement of the acidic moiety at the N-1 position, as seen in this compound and indomethacin, is crucial for their potent anti-inflammatory effects, which are primarily mediated through the inhibition of COX enzymes. nih.gov Indole-3-acetic acid derivatives, while possessing some anti-inflammatory activity, often exhibit different pharmacological profiles. Studies on IAA have shown it can attenuate inflammatory responses through mechanisms such as the induction of heme oxygenase-1 (HO-1) and direct radical scavenging, which may be distinct from the direct COX inhibition typical of NSAIDs like this compound. mdpi.com The synthetic accessibility and stability also differ; for example, the synthesis of α-substituted indole-3-acetic acids often requires multi-step procedures involving protection and deprotection of the indole nitrogen. frontiersin.org This highlights that the N-1 substitution pattern is a key structural feature for achieving the specific NSAID activity profile of the indomethacin class.
Derivatization Studies and New Chemical Entity (NCE) Design
Derivatization is the chemical modification of a compound to enhance its properties. taylorandfrancis.com For drug molecules like this compound, this is aimed at improving efficacy or creating new chemical entities (NCEs) with novel activities. nih.gov
One common derivatization strategy involves esterification of the carboxylic acid group. This has been explored with indomethacin, where converting the acid to various esters can alter its pharmacokinetic properties. nih.gov Such modifications could potentially be applied to this compound to modulate its absorption, distribution, and metabolism.
Another approach in NCE design is the replacement of key functional groups with bioisosteres. For example, in a study on related indole analogues, the carbonyl moiety at the C-3 position was replaced with an oxetane (B1205548) ring. nih.gov This modification aimed to improve physicochemical and biological properties. The synthesis of these new analogues required developing novel methods, such as using SnCl₄ to catalyze the reaction between an indole and an oxetane-containing alcohol. nih.gov Although these specific oxetane analogues proved ineffective as tubulin polymerization inhibitors, the study demonstrates a valid strategy for NCE design based on an indole scaffold. nih.gov Such innovative derivatization efforts, moving beyond simple substituent changes, are essential for discovering next-generation therapeutic agents.
Preclinical and Clinical Research Methodologies in Clometacin Studies
In Vitro Experimental Models for Toxicity and Metabolism
In vitro models are fundamental in early-stage drug development, offering a controlled environment to investigate cellular and molecular mechanisms of action and toxicity. nih.gov These systems are advantageous for their reduced cost, time, and use of animals, while allowing for the study of metabolic pathways and dose-response relationships. nih.gov
Primary human hepatocytes (PHHs) are widely considered the gold standard for in vitro drug metabolism and toxicity testing because they retain the metabolic competence of the human liver. mdpi.comnih.gov To investigate the mechanisms behind clometacin-induced immunoallergic hepatitis, researchers have utilized co-culture systems of human hepatocytes and autologous lymphoid cells. nih.gov In one key study, normal human hepatocytes were exposed to this compound and then incubated with lymphoid cells and sera from patients who had previously experienced hepatitis induced by the drug. nih.gov
The results consistently showed hepatocyte injury, which was characterized by morphological changes and a reduction in intracellular enzyme activities. nih.gov Notably, this cytotoxic effect was not observed when using sera from patients with hepatitis from other drugs, or when lymphoid cells were absent from the culture, suggesting an antibody-dependent, cell-mediated cytotoxicity mechanism. nih.gov This model proved to be a suitable method for studying the immunological basis of this compound-induced liver injury. nih.gov
Table 1: In Vitro Co-culture Model for this compound-Induced Hepatotoxicity
| Model Component | Description | Key Finding Related to this compound | Reference |
|---|---|---|---|
| Cell Types | Primary human hepatocytes co-cultured with autologous lymphoid cells. | Demonstrated that the presence of both cell types was necessary for the toxic effect. | nih.gov |
| Treatment | Hepatocytes were pre-incubated with this compound. | Pre-exposure to this compound was required to elicit the cytotoxic response. | nih.gov |
| Challenge | Addition of sera from patients with a history of this compound-induced hepatitis. | Patient sera triggered hepatocyte injury, indicating the involvement of specific circulating antibodies. | nih.gov |
| Endpoints Measured | Morphological alterations; intracellular lactate (B86563) dehydrogenase (LDH) and aspartate aminotransferase (AST) activities. | Observed significant cell damage and decreased enzyme levels, confirming cytotoxicity. | nih.gov |
Established or immortalized cell lines are frequently used in high-throughput screening to assess the general cytotoxicity of chemical compounds. nih.govnih.gov These models offer advantages in terms of availability and reproducibility. nih.gov While specific studies detailing the use of cell lines like HepG2 or Caco-2 for this compound are not prominent, the methodologies employed are standardized. Cytotoxicity is typically evaluated by measuring key indicators of cellular health, such as membrane integrity, metabolic activity, and apoptosis. mdpi.comnih.gov
Common assays include the lactate dehydrogenase (LDH) leakage assay, which measures the release of LDH from cells with damaged membranes, and viability assays like the MTT or Calcein-AM assays, which assess metabolic function and cell integrity, respectively. mdpi.comnih.gov These mechanism-based assays can help determine if a compound's toxicity is linked to processes like apoptosis by using markers such as caspase activation. mdpi.com
Table 2: Common Mechanism-Based Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Reference |
|---|---|---|---|
| LDH Leakage Assay | Measures the activity of lactate dehydrogenase released from the cytosol into the culture medium upon cell membrane damage. | Loss of cell membrane integrity. | mdpi.comnih.gov |
| MTT Assay | Relies on the conversion of a tetrazolium salt (MTT) into a colored formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells. | Cell viability and metabolic activity. | nih.gov |
| Calcein-AM Assay | A non-fluorescent, cell-permeable compound (Calcein-AM) is converted by intracellular esterases in living cells into the highly fluorescent calcein. | Cell viability and plasma membrane integrity. | mdpi.com |
| Caspase Activity Assay | Uses fluorescent-labeled inhibitors (e.g., FLICA) that bind to active caspases, which are key proteases in the apoptotic cascade. | Induction of apoptosis. | mdpi.com |
Hepatic subcellular fractions, particularly microsomes, are invaluable tools for assessing the metabolic stability of a compound. srce.hrsolvobiotech.com Microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. srce.hr These assays are used to determine the intrinsic clearance (CLint) of a drug, which reflects the maximum metabolic capacity of the liver toward that compound. srce.hr
In a typical microsomal stability assay, the test compound is incubated with liver microsomes and necessary cofactors like NADPH. solvobiotech.com The disappearance of the parent compound over time is monitored, allowing for the calculation of its in vitro half-life (t1/2) and intrinsic clearance. srce.hrsolvobiotech.com This information is critical for predicting a drug's in vivo hepatic clearance and potential bioavailability. srce.hr While specific data for this compound is limited, this methodology is a standard part of the preclinical package for any new chemical entity to identify its primary metabolic pathways and potential for drug-drug interactions through enzyme inhibition.
Table 3: Standard Protocol for a Microsomal Metabolic Stability Assay
| Component/Step | Purpose | Typical Parameters | Reference |
|---|---|---|---|
| In Vitro System | Source of metabolic enzymes. | Liver microsomes (human, rat, dog, etc.). | srce.hrsolvobiotech.com |
| Cofactors | To initiate and sustain enzymatic reactions. | NADPH for Phase I (CYP) metabolism; UDPGA for Phase II (UGT) metabolism. | solvobiotech.com |
| Incubation | To allow metabolism of the test compound. | Multiple time points (e.g., 0 to 90 minutes) at a controlled temperature (37°C). | solvobiotech.com |
| Analysis | To quantify the remaining amount of the parent drug. | Liquid chromatography-tandem mass spectrometry (LC-MS/MS). | srce.hr |
| Calculated Parameters | To assess metabolic rate. | In vitro half-life (t1/2), intrinsic clearance (CLint). | srce.hr |
In Vivo Animal Models for Pharmacokinetic and Toxicological Assessment
In vivo animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. wuxiapptec.com These studies provide crucial data on pharmacokinetic parameters that cannot be obtained from in vitro systems alone. wuxiapptec.comnih.gov
Rats are a commonly used rodent model in early preclinical research for evaluating the pharmacokinetics and metabolic fate of new drug candidates. wuxiapptec.commdpi.com Studies involving radiolabeled compounds allow for a comprehensive assessment of mass balance and excretion pathways. nih.gov
Research on 14C-labeled this compound in rats provided detailed insights into its disposition. nih.govpopline.org The findings showed that this compound is rapidly excreted, primarily through urine and feces. nih.govpopline.orgepa.gov A significant observation was that the metabolism of this compound in this model is very limited; over 85% of the drug is eliminated in its unchanged form. nih.govpopline.org A single metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, was detected in the urine, accounting for 4% to 10% of the excreted radioactivity. nih.govpopline.org This metabolite was not found in fecal matter or in various tissues, and the parent drug was undetectable in tissues 48 hours after administration. nih.govpopline.org
Table 4: Summary of this compound Metabolism and Excretion in Rats
| Parameter | Finding | Reference |
|---|---|---|
| Excretion Pathways | Rapidly excreted in both urine and feces. | nih.govpopline.org |
| Extent of Metabolism | Very limited; more than 85% of the drug is excreted unchanged. | nih.govpopline.orgepa.gov |
| Tissue Distribution | Not detected in any tissues 48 hours post-administration. | nih.govpopline.org |
| Identified Metabolite | 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid. | nih.govpopline.org |
| Metabolite Excretion | Found only in urine, representing 4-10% of radioactivity. Not detected in feces. | nih.govpopline.org |
Non-rodent species, such as dogs, play a pivotal role in preclinical toxicology and pharmacokinetic assessments, often serving as a second species for safety evaluation before human trials. nih.govnih.gov Beagle dogs are frequently used due to their manageable size, gentle nature, and physiological characteristics that can, in some cases, better mimic human responses than rodents. mdpi.com
In drug development, dog models are valuable for various assessments, including formulation bridging studies, where different drug delivery forms (e.g., capsules vs. tablets) are compared to see if they result in equivalent drug exposure. nih.gov For example, studies in dogs can reveal sensitivities to factors like the particle size of the active pharmaceutical ingredient (API), which can significantly impact absorption and bioavailability. nih.gov While specific preclinical studies of this compound in dogs are not detailed in the available literature, this model would typically be used to confirm pharmacokinetic profiles observed in rodents and to conduct longer-term toxicology studies to support safety for clinical trials. However, it is acknowledged that dog models can sometimes overestimate absorption compared to what is later observed in humans. nih.gov
Table 5: Role of the Dog Model in Preclinical Drug Evaluation
| Area of Evaluation | Methodology/Application | Rationale for Use | Reference |
|---|---|---|---|
| Pharmacokinetics (PK) | Assess bioavailability and exposure of different drug formulations (e.g., liquid vs. solid). | Serves as a non-rodent model to predict human PK and identify potential formulation issues. | nih.gov |
| Toxicology | Dose-ranging and repeat-dose toxicity studies to identify target organs of toxicity and establish a safe starting dose for human trials. | Regulatory agencies often require data from a non-rodent species before approving clinical trials. | nih.gov |
| Translational Research | Used in models of human diseases, such as certain cancers, where the disease progression and biology are similar. | Spontaneous cancers in dogs can closely resemble human cancers, offering a relevant model for testing therapies. | mdpi.com |
Bioanalytical Techniques for this compound and Metabolite Quantification in Biological Matrices
The bioanalytical investigation of this compound and its metabolites has been crucial for understanding its pharmacokinetic profile. Due to the drug's development and subsequent withdrawal in the 1980s, the documented methodologies primarily reflect the techniques of that era. Modern, more sensitive techniques, while not specifically documented for this compound, represent the current standard for such analyses.
Early research on this compound's metabolism and bioavailability in rats utilized radiolabeling. nih.gov In these studies, 14C-labeled this compound was administered to track its distribution and excretion. The primary analytical approach involved measuring radioactivity in various biological matrices, such as urine and feces, to determine the excretion rate and extent of metabolism. nih.govpopline.org These studies revealed that this compound is rapidly excreted, with over 85% of the drug eliminated in an unchanged form. popline.org A single metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, was detected in the urine, accounting for 4% to 10% of the excreted radioactivity. popline.org
While specific details of the chromatographic methods used in these early studies are not extensively documented in available literature, pharmacokinetic studies in humans were also conducted. nih.gov For the quantification of drugs like this compound and their metabolites from biological fluids (e.g., plasma, urine) today, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) would be the standard methodology. researchgate.netmdpi.comyoutube.com This approach offers high sensitivity and selectivity, allowing for the precise measurement of the parent drug and its metabolites even at low concentrations. nih.govwellcomeopenresearch.org
Sample preparation is a critical step to remove interferences from complex biological matrices. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govmdpi.com The choice of method depends on the physicochemical properties of the analyte and the nature of the biological sample. researchgate.net For instance, a liquid chromatography-tandem mass spectrometric assay for a different anti-inflammatory agent involved liquid-liquid extraction of serum samples before analysis. nih.gov Detection is typically achieved using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode, which provides excellent specificity and quantitative accuracy. nih.gov
Table 1: Bioanalytical Techniques in this compound and Metabolite Studies
| Technique | Analyte(s) | Biological Matrix | Purpose | Key Findings/Considerations | Reference(s) |
|---|---|---|---|---|---|
| Radiolabeling (14C) | This compound and its metabolites | Urine, Feces, Tissues | Metabolism and Bioavailability | Primarily used in early rat studies. Showed rapid excretion, mostly as the unchanged drug. A single urinary metabolite was identified. | nih.govpopline.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Parent Drug and Metabolites | Plasma, Urine | Quantification, Pharmacokinetics | Hypothetical application based on modern standards. Offers high sensitivity and selectivity for precise quantification. Requires robust sample preparation (e.g., SPE, LLE). | mdpi.comyoutube.com |
| High-Performance Liquid Chromatography (HPLC) | Parent Drug and Metabolites | Plasma, Urine | Separation and Quantification | Hypothetical application based on modern standards. Often coupled with UV or mass spectrometric detection. | researchgate.netcore.ac.uk |
Computational and In Silico Approaches
Following its withdrawal due to hepatotoxicity, this compound has become a subject of interest in computational toxicology. nih.gov In silico methods are used to predict the adverse effects of chemical compounds, and this compound serves as an important reference compound in models developed to forecast drug-induced liver injury (DILI). nih.govresearchgate.net These computational tools are vital in modern drug discovery to identify potentially toxic compounds early in the development process, thereby reducing late-stage failures. nih.govnih.gov
This compound is included in significant toxicology databases used for building and validating predictive models. Notably, it is listed in the FDA's Liver Toxicity Knowledge Base (LTKB) and is a component of the DILIrank dataset. fda.govnih.gov In this dataset, which ranks drugs by their risk of causing DILI, this compound is classified as a "Most-DILI-Concern" compound, reflecting the clinical evidence of its potential to cause severe liver damage. fda.govnih.gov
Quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov In the context of this compound, its well-defined chemical structure and known hepatotoxicity make it a valuable data point for developing QSAR models aimed at predicting DILI. nih.govresearchgate.net
These models are built using large datasets of compounds with known toxicity profiles, such as the DILIrank dataset. nih.govresearchgate.net By analyzing the physicochemical and structural properties (descriptors) of compounds like this compound alongside their observed toxicity, QSAR models can identify specific molecular fragments or property profiles that are associated with hepatotoxicity. apeejay.edu Although no QSAR models have been developed exclusively for this compound, its inclusion in broader DILI-related QSAR studies helps to refine the predictive power of these models for screening new chemical entities. nih.govnih.gov The goal is to create models that can flag potentially dangerous compounds before they are even synthesized, based purely on their proposed chemical structure. researchgate.net
Table 2: this compound in QSAR/QSTR Modeling
| Model Type | Role of this compound | Dataset | Objective | Significance | Reference(s) |
|---|---|---|---|---|---|
| DILI Prediction Models | Reference compound (positive for hepatotoxicity) | DILIrank | To identify structural features associated with drug-induced liver injury. | Helps to train and validate models to predict the hepatotoxic potential of new drugs. | nih.govfda.govresearchgate.net |
| Hepatotoxicity Structural Alerts | Data point for alert generation | DILIrank and other hepatotoxicity databases | To identify specific chemical substructures (alerts) that may confer a risk of liver toxicity. | This compound's structure contributes to identifying patterns linked to DILI. | apeejay.edu |
Machine learning (ML) and other advanced predictive algorithms are increasingly used to create more sophisticated and accurate toxicology models. nih.govdoi.org These methods can handle complex, non-linear relationships between a drug's features and its potential for toxicity. elizaveta-semenova.com this compound is frequently included in the training and test sets for ML algorithms designed to predict hepatotoxicity. nih.gov
Various machine learning approaches, including Bayesian models, decision forests, and neural networks, have been applied to the DILIrank dataset. nih.govelizaveta-semenova.com In this context, this compound acts as a confirmed "positive" case of a hepatotoxic drug. The algorithms learn from the molecular descriptors, pharmacokinetic data, and other features of this compound and other drugs in the dataset to build a model that can classify new, untested compounds based on their predicted DILI risk. nih.govnih.gov The performance of these models is often evaluated by their ability to correctly predict the known toxicity of compounds like this compound that were part of a held-out test set. nih.gov The ultimate aim is to develop reliable in silico tools that can be integrated into the early stages of drug development to enhance safety assessments and minimize the risk of adverse outcomes like liver injury. drugtargetreview.com
Comparative Studies and Therapeutic Context of Clometacin
Comparative Pharmacology with Other NSAIDs (e.g., Indomethacin (B1671933), Diclofenac (B195802), Sulindac)
NSAIDs exert their therapeutic effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. nih.govnih.gov The comparative pharmacology of Clometacin with other NSAIDs like Indomethacin, Diclofenac, and Sulindac (B1681787) involves examining their differential effects on COX isoforms and variations in their anti-inflammatory and analgesic efficacy.
Differential Effects on COX Isoforms
Cyclooxygenase exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in maintaining physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation. vin.comtg.org.au COX-2 is primarily induced during inflammation, contributing to the production of pro-inflammatory prostaglandins. vin.comtg.org.au
NSAIDs differ in their selectivity for inhibiting COX-1 and COX-2. Traditional nonselective NSAIDs inhibit both isoforms, while selective COX-2 inhibitors primarily target COX-2. nih.govnih.gov This differential selectivity is a key factor influencing their therapeutic profiles and propensity for certain adverse effects. medcentral.com
The differential inhibition of COX isoforms among NSAIDs contributes to their varied safety profiles, particularly concerning gastrointestinal and cardiovascular effects. medcentral.com
Variations in Anti-inflammatory and Analgesic Efficacy
The anti-inflammatory and analgesic efficacy of NSAIDs stems from their inhibition of prostaglandin (B15479496) synthesis, primarily through COX-2 inhibition in inflammatory conditions. nih.govvin.com While NSAIDs as a class are generally effective for pain and inflammation, there can be variations in efficacy among individual agents depending on the condition being treated and patient response. nih.gov
Some studies suggest that individual NSAIDs can differ in their analgesic efficacy. nih.gov For instance, a meta-analysis on acute gout compared the efficacy of various NSAIDs, finding that etoricoxib (B1671761) showed comparable efficacy to indomethacin and diclofenac in some pain assessments, but better performance in others. nih.gov Another study comparing aceclofenac (B1665411) (structurally related to diclofenac) to indomethacin and diclofenac suggested comparable or slightly better analgesic effects for aceclofenac in certain models. googleapis.com
Specific comparative data detailing the variations in anti-inflammatory and analgesic efficacy of this compound directly against Indomethacin, Diclofenac, and Sulindac across a range of conditions is limited in the provided search results. However, this compound has been mentioned in the context of treating pain in surgical patients in older studies. csic.es The effectiveness of NSAIDs is well-established, and they are widely used for managing acute and chronic pain and inflammation. nih.govgoogle.com
Comparative Analysis of Adverse Event Profiles Among NSAIDs
NSAIDs are associated with a range of adverse events, with the most common and clinically significant affecting the gastrointestinal, renal, and hepatic systems. dovepress.comelsevier.esbrieflands.com While the request excludes dosage and specific safety profiles of this compound, this section focuses on the comparative mechanisms of toxicity across the NSAID class and factors influencing idiosyncratic reactions, as per the outline.
Mechanisms of Gastrointestinal, Renal, and Hepatic Toxicity Across the Class
Gastrointestinal Toxicity: The primary mechanism of NSAID-induced gastrointestinal toxicity, particularly in the upper GI tract, is the inhibition of COX-1. dovepress.comelsevier.es This reduces the production of protective prostaglandins (like PGE2), which are vital for maintaining the integrity of the gastric mucosa through mechanisms such as promoting mucus and bicarbonate secretion, maintaining mucosal blood flow, and supporting epithelial cell proliferation. elsevier.esuspharmacist.com Non-COX-dependent mechanisms, such as direct irritation by the acidic nature of some NSAIDs and disruption of the mucosal barrier, also contribute. elsevier.esfrontiersin.org Selective COX-2 inhibitors are generally associated with a lower risk of upper GI complications compared to nonselective NSAIDs due to their reduced inhibition of COX-1. elsevier.esfrontiersin.org However, damage to the lower GI tract can also occur and its pathogenesis is less well-established, potentially involving changes in the gut microbiome and increased intestinal permeability. elsevier.esirjournal.orgnih.gov
Renal Toxicity: Prostaglandins, synthesized by both COX-1 and COX-2 in the kidneys, play a crucial role in regulating renal blood flow, glomerular filtration rate (GFR), and electrolyte balance, particularly in conditions of reduced renal perfusion. vin.compharmaco-vigilance.euamegroups.org NSAID-induced inhibition of renal prostaglandin synthesis can lead to vasoconstriction of afferent arterioles, reduced renal blood flow, and decreased GFR, potentially resulting in acute kidney injury, sodium and water retention, hyperkalemia, and hypertension. pharmaco-vigilance.euamegroups.orgnih.gov While COX-2 is important for renal function, even selective COX-2 inhibitors can affect renal function. vin.comamegroups.orgunite.edu.mk Risk factors for NSAID-induced renal toxicity include pre-existing renal disease, dehydration, heart failure, and concomitant use of certain medications. vin.comnih.gov
Hepatic Toxicity: NSAID-induced liver injury is less common than GI or renal toxicity but can be severe. brieflands.comuspharmacist.com The mechanisms are often considered idiosyncratic rather than dose-dependent, although some studies suggest a dose relationship for certain NSAIDs. nih.govnih.gov Proposed mechanisms include hypersensitivity reactions, metabolic aberrations leading to the formation of reactive metabolites that can bind to cellular proteins, and mitochondrial dysfunction. brieflands.comnih.govoup.com Nearly all NSAIDs have been implicated in causing liver injury, which is typically hepatocellular. uspharmacist.comoup.com Diclofenac and sulindac have been reported to be more commonly associated with hepatotoxicity compared to some other NSAIDs. uspharmacist.comnih.govoup.com
Interactive Table 1: Comparative Mechanisms of NSAID Toxicity
| Organ System | Primary Mechanism(s) | Contributing Factors |
| Gastrointestinal | COX-1 inhibition (reduced protective prostaglandins), Direct irritation | NSAID type (nonselective vs. COX-2 selective), Dose, Concomitant medications (e.g., corticosteroids, anticoagulants), H. pylori infection |
| Renal | Inhibition of renal prostaglandin synthesis (reduced blood flow, GFR), Electrolyte imbalance | Pre-existing renal disease, Dehydration, Heart failure, Concomitant medications (e.g., diuretics, ACE inhibitors), Age |
| Hepatic | Idiosyncratic reactions (hypersensitivity, reactive metabolites), Mitochondrial dysfunction | Genetic factors, Age, Female sex, Underlying autoimmune disease, Concomitant hepatotoxic drugs |
Pharmacoepidemiological Insights into NSAID-Induced Organ Damage
Pharmacoepidemiological studies utilize large-scale data to assess the incidence, prevalence, and risk factors for drug-induced adverse events in real-world populations. These studies provide valuable insights into the comparative safety of different NSAIDs and the burden of NSAID-induced organ damage.
Pharmacoepidemiological research has confirmed that NSAID use is associated with an increased risk of gastrointestinal complications (such as bleeding and perforation), renal impairment, and cardiovascular events. dovepress.comscielo.brfrontiersin.org These studies have also demonstrated that the risk of these adverse events varies among different NSAIDs. scielo.brnih.govnih.gov
For example, studies have compared the incidence of upper GI complications with different NSAIDs, showing lower risks with COX-2 selective inhibitors compared to traditional NSAIDs. frontiersin.orgscielo.br Pharmacoepidemiological data has also contributed to understanding the cardiovascular risks associated with NSAIDs, indicating variations in risk among different agents, with some studies suggesting a relatively lower cardiovascular risk for naproxen (B1676952) compared to some other NSAIDs. scielo.brfrontiersin.org
Regarding hepatic toxicity, pharmacoepidemiological studies have estimated the incidence of liver injury associated with NSAID use, although comparing incidence rates across studies can be challenging due to variations in diagnostic criteria. nih.govoup.com These studies have identified certain NSAIDs, such as diclofenac and sulindac, as having a higher reported association with hepatotoxicity. uspharmacist.comnih.govoup.comresearchgate.net
Pharmacoepidemiological data also highlight that certain patient populations are at increased risk of NSAID-induced organ damage, including the elderly, those with a history of peptic ulcer disease, cardiovascular disease, renal impairment, or those taking interacting medications. dovepress.comnih.gov
Interactive Table 2: Comparative Risks of Organ Damage (Illustrative Examples from Literature)
| Organ System | Comparative Finding (Example) | Reference |
| Gastrointestinal | Lower risk of upper GI complications with COX-2 selective inhibitors compared to traditional NSAIDs. | frontiersin.orgscielo.br |
| Hepatic | Diclofenac and sulindac reported to be more commonly associated with hepatotoxicity compared to some other NSAIDs. | uspharmacist.comnih.govoup.comresearchgate.net |
| Cardiovascular | Some studies suggest naproxen may have a relatively lower cardiovascular risk compared to some other NSAIDs. | scielo.brfrontiersin.org |
| Renal | No definitive scale of renal toxicity for different NSAIDs due to lack of adequate comparative data in some contexts. | pharmaco-vigilance.eu |
Note: This table presents illustrative examples of comparative findings from the literature and is intended for interactive presentation. Specific risk magnitudes vary depending on the study design, population, and specific NSAIDs compared.
Pharmacoepidemiological studies, while valuable for assessing real-world risks, can be subject to limitations such as confounding by indication and differences in patient populations and data collection methods across databases. nih.govresearchgate.net Nevertheless, they play a crucial role in post-market surveillance and in providing a broader understanding of the safety profiles of NSAIDs in clinical practice.
Future Research Directions and Translational Perspectives
Deepening Mechanistic Understanding of Idiosyncratic Clometacin-Induced Toxicity
The idiosyncratic nature of this compound-induced toxicity, particularly its effects on the liver and kidneys, remains a critical area for investigation. nih.gov While the exact molecular cascade is not fully elucidated, future research can build upon established principles of drug-induced liver injury (DILI). A central hypothesis is that this compound is metabolized into chemically reactive intermediates. nih.govworldscholarsreview.org Many instances of DILI are initiated when drug-metabolizing enzymes, primarily cytochrome P450s in the liver, convert a parent drug into a reactive metabolite. nih.govnih.gov These metabolites, being electrophilic, can form covalent bonds with cellular macromolecules like proteins, leading to the formation of adducts. worldscholarsreview.orgfrontiersin.org
This process can trigger toxicity through several downstream pathways. One key mechanism is the induction of oxidative stress, where the balance between reactive oxygen species (ROS) and cellular antioxidants is disrupted. nih.govplos.org This can lead to lipid peroxidation, DNA damage, and the depletion of crucial antioxidants like glutathione (B108866). nih.govplos.org Another major avenue of cell injury is mitochondrial dysfunction. nih.govmdpi.com Reactive metabolites or subsequent oxidative stress can impair mitochondrial respiration and ATP production, leading to a collapse of cellular energy and initiating apoptosis or necrosis. plos.org
Given that this compound-induced hepatitis presents with features of an allergic or immune-mediated reaction, it is likely that the formation of drug-protein adducts acts as an initial trigger for an immune response, a concept further explored in subsequent sections. nih.govfrontiersin.org Future research should aim to specifically identify the enzymes responsible for this compound metabolism, characterize its reactive metabolites, and provide direct evidence of this compound-induced oxidative stress and mitochondrial injury in human hepatic and renal cells.
Identification and Validation of Predictive Biomarkers for Susceptibility to Adverse Reactions
A significant challenge with idiosyncratic adverse reactions is their unpredictability. Developing robust biomarkers to identify susceptible individuals before treatment is a major goal in pharmacogenomics and personalized medicine. For this compound and similar drugs, research into predictive biomarkers would likely focus on genetic and molecular signatures.
Genetic Biomarkers: A strong association exists between certain Human Leukocyte Antigen (HLA) alleles and an increased risk of DILI for various drugs. plos.orgnih.govscispace.comcapes.gov.brmdpi.com These associations strongly suggest that an adaptive immune response is central to the pathogenesis. nih.gov For instance, the HLA-B*57:01 allele is a major determinant for liver injury induced by flucloxacillin, increasing the risk by over 80-fold. nih.govscispace.com Future research should involve genome-wide association studies (GWAS) in populations with a history of this compound exposure to identify specific HLA haplotypes or other single nucleotide polymorphisms (SNPs) that confer susceptibility. nih.govfrontiersin.org Beyond HLA, polymorphisms in genes for drug-metabolizing enzymes, such as N-acetyltransferase 2 (NAT2), have also been linked to DILI from other drugs and warrant investigation. nih.gov
Protein and Metabolomic Biomarkers: Beyond genetics, other molecular markers hold promise. Profiling circulating cytokines could reveal a pro-inflammatory state that predisposes an individual to hypersensitivity. frontiersin.org For instance, elevated baseline levels of cytokines like IL-6, IL-1β, and TNF-α are being investigated as potential predictors of immune-related adverse events. frontiersin.orgnih.gov Furthermore, the presence of specific autoantibodies, even before drug exposure, might indicate a predisposition to drug-induced autoimmunity. nih.govnih.gov Metabolomic profiling, which captures a snapshot of the body's metabolic state, could identify metabolic signatures associated with toxicity risk. nih.govscilit.comnih.gov This approach could uncover underlying metabolic vulnerabilities that only become apparent upon exposure to a drug like this compound. nih.gov
A multi-faceted approach, combining genetic screening with proteomic and metabolomic analysis, would be the most powerful strategy for developing a predictive panel for this compound-like toxicities. nih.gov
| Biomarker Class | Potential Candidates for Investigation | Rationale |
| Genetic | HLA Class I and Class II Alleles (e.g., HLA-B, HLA-DRB1) | Strong association with immune-mediated DILI for numerous drugs, indicating genetic predisposition to T-cell mediated reactions. plos.orgnih.govmdpi.com |
| Polymorphisms in Drug Metabolism Genes (e.g., CYP450s, NAT2) | Variations can alter drug metabolism, potentially increasing the formation of reactive metabolites. frontiersin.orgnih.gov | |
| Protein | Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) | Elevated baseline levels may indicate a pre-existing inflammatory state that lowers the threshold for a hypersensitivity reaction. frontiersin.orgyoutube.com |
| Specific Autoantibodies (e.g., ANA, ASMA) | Pre-existing autoantibodies might signal a susceptibility to developing drug-induced autoimmune phenomena. nih.govnih.gov | |
| Metabolic | Metabolomic Profiles (Urine/Serum) | Can reveal underlying metabolic dysregulation or specific pathways affected by the drug, providing an early signature of toxicity. nih.govscilit.comdrugtargetreview.com |
Re-evaluation of Immunological Responses in Drug Hypersensitivity and Autoimmunity
The adverse reactions to this compound are a clear example of drug-induced, immune-mediated pathology. Research has shown that this compound-induced hepatitis closely resembles autoimmune hepatitis, characterized by a significant female predominance, high levels of gammaglobulins, and the presence of anti-smooth muscle and anti-nucleus autoantibodies. nih.govnih.gov This provides a compelling reason to re-evaluate the immunological mechanisms at play.
Future research should focus on several key hypotheses of drug hypersensitivity:
The Hapten and Pro-hapten Concepts: In this model, a drug or its reactive metabolite (the hapten) is too small to be immunogenic on its own. However, when it covalently binds to a larger endogenous protein, it forms a new antigenic determinant (a neoantigen). plos.org This drug-modified protein is then processed by antigen-presenting cells (APCs) and presented via HLA molecules to T-cells, initiating an immune cascade. nih.govplos.org this compound's reactive metabolites are prime candidates for this process.
The Pharmacological Interaction (p-i) Concept: This model proposes that some drugs can bind directly and non-covalently to immune receptors, such as the T-cell receptor (TCR) or HLA molecules, thereby stimulating T-cells without forming a stable hapten. nih.gov This direct interaction can trigger an immune response in susceptible individuals who possess the specific HLA alleles that permit such binding.
The Danger Hypothesis: This theory suggests that the immune system only responds to a foreign antigen when it is associated with a "danger signal," such as cellular stress or death. frontiersin.org In the case of this compound, the initial direct cellular toxicity caused by reactive metabolites could provide the necessary danger signals that activate APCs and amplify the subsequent adaptive immune response against the drug-neoantigen complexes.
Role of Cytokines: The immune response is orchestrated by cytokines. NSAID hypersensitivity reactions are often associated with a dysregulation of arachidonic acid metabolism, leading to an overproduction of pro-inflammatory leukotrienes and a shift in the cytokine balance. frontiersin.orgfrontiersin.org Studies on indole-3-acetic acid have shown it can modulate the production of key inflammatory cytokines like TNF-α, IL-1β, and IL-6. scispace.comyoutube.com A deeper analysis of the specific cytokine profile in response to this compound could clarify whether the reaction is driven by a Th1, Th2, or Th17-dominant response, providing targets for potential intervention. plos.orgyoutube.com
Understanding which of these mechanisms (or combination thereof) drives this compound toxicity is crucial for developing both predictive tests and targeted therapies for drug-induced autoimmune conditions.
Application of Systems Pharmacology and Omics Technologies to this compound Research
To fully unravel the complexities of this compound-induced toxicity, a holistic approach is necessary. Systems pharmacology integrates data from various sources to create computational models of how a drug affects biological systems. nih.gov This, combined with "omics" technologies, offers a powerful platform for future research. Although no specific omics studies have been performed on this compound, their application would be a logical next step.
Genomics and Pharmacogenomics: As discussed, genomics can identify genetic risk factors like HLA alleles and polymorphisms in metabolic enzymes. frontiersin.orgnih.govnih.gov This is the foundation for understanding inter-individual variability in drug response and susceptibility to adverse events.
Transcriptomics: This technology analyzes the expression of thousands of genes simultaneously. Applying transcriptomics to liver or kidney cells exposed to this compound could reveal which specific cellular pathways are activated or suppressed, such as those related to stress responses, inflammation, and apoptosis. nih.govmdpi.com
Proteomics: Proteomics is the large-scale study of proteins. It can be used to identify the specific proteins that this compound's reactive metabolites bind to, creating neoantigens. frontiersin.org Furthermore, analyzing changes in the serum or tissue proteome can uncover biomarkers of organ damage and specific inflammatory responses, such as the dysregulation of complement proteins or inflammatory molecules in drug-induced autoimmune hepatitis. frontiersin.org
Metabolomics: By profiling the complete set of metabolites in a cell or biological fluid, metabolomics provides a functional readout of the physiological state. nih.gov This can identify the specific metabolic pathways disrupted by this compound and may yield early biomarkers of toxicity before clinical symptoms appear. nih.govdrugtargetreview.com
Integrative Multi-Omics Analysis: The true power of these technologies lies in their integration. nih.govworldscholarsreview.orgnih.gov A systems pharmacology approach would combine genomic, transcriptomic, proteomic, and metabolomic data to build a comprehensive model of this compound's mechanism of action and toxicity. mdpi.com Such a model could predict off-target effects, identify key nodes in the toxicity pathway, and simulate the effects of structural modifications, thereby guiding the rational design of safer drugs. nih.govdrugtargetreview.com
By applying these advanced, high-throughput technologies, researchers can move beyond a one-molecule, one-target view and embrace the complexity of drug-body interactions, ultimately leading to safer and more effective pharmaceuticals.
Q & A
Basic Research Questions
Q. How can researchers design reproducible experiments to evaluate Clometacin’s pharmacokinetic and pharmacodynamic properties?
- Methodological Guidance :
- Use standardized protocols for dose administration, sample collection, and analytical methods (e.g., HPLC or LC-MS for metabolite quantification). Ensure detailed documentation of reagents (e.g., purity, suppliers) and statistical tools (e.g., non-compartmental analysis for pharmacokinetic parameters) .
- Follow guidelines for chemical compound characterization, including NMR, FTIR, and mass spectrometry, to confirm this compound’s structural integrity and purity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Guidance :
- Apply regression models (e.g., logistic or probit regression) to estimate EC50 values. Report absolute numerical data (e.g., raw response counts) alongside derived metrics (e.g., percentages) to ensure transparency .
- Use sensitivity analyses to account for variability in biological systems, such as inter-subject differences in metabolic enzyme activity .
Q. How should researchers address confounding variables in observational studies of this compound’s long-term safety profile?
- Methodological Guidance :
- Stratify analyses by variables like age, comorbidities, or concomitant medications. Employ propensity score matching to reduce bias in non-randomized studies .
- Pre-register hypotheses and analytical plans to mitigate post hoc data dredging .
Advanced Research Questions
Q. How can contradictory findings about this compound’s anti-inflammatory mechanisms be systematically resolved?
- Methodological Guidance :
- Conduct a systematic review with meta-analysis to quantify heterogeneity across studies. Evaluate methodological differences (e.g., in vitro vs. in vivo models, dosage ranges) as potential sources of inconsistency .
- Apply contradiction analysis frameworks to identify the "principal contradiction" (e.g., conflicting molecular targets like COX-1 vs. COX-2 inhibition) and prioritize follow-up experiments .
Q. What integrative strategies are effective for combining omics data (e.g., proteomics, metabolomics) to elucidate this compound’s polypharmacological effects?
- Methodological Guidance :
- Use network pharmacology tools to map this compound’s interactions with protein targets and pathways. Validate predictions via knock-out/knock-in models or siRNA silencing .
- Apply multi-omics dimensionality reduction (e.g., PCA or PLS-DA) to identify biomarkers linked to therapeutic outcomes or adverse events .
Q. How can researchers optimize translational models to bridge gaps between preclinical this compound studies and clinical trials?
- Methodological Guidance :
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to human dosing regimens. Incorporate human organ-on-chip systems to improve predictability of hepatotoxicity or renal clearance .
- Design adaptive clinical trial protocols with pre-specified endpoints for efficacy and toxicity, allowing real-time adjustments based on interim analyses .
Cross-Cutting Methodological Considerations
Q. What frameworks are recommended for assessing this compound’s risk-benefit balance in heterogeneous patient populations?
- Methodological Guidance :
- Develop quantitative benefit-risk assessment (qBRA) models incorporating patient-reported outcomes (PROs), biomarker data, and clinical endpoints. Use Monte Carlo simulations to account for uncertainty .
- Align with regulatory guidelines (e.g., ICH E9) for subgroup analyses to avoid overinterpretation of underpowered results .
Q. How can researchers ensure ethical rigor in studies involving this compound’s off-label uses?
- Methodological Guidance :
- Adhere to Declaration of Helsinki principles for informed consent, especially in vulnerable populations. Use blinded outcome adjudication committees to minimize bias in safety evaluations .
- Publish negative or inconclusive results to counteract publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
